4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

描述

Systematic IUPAC Nomenclature and Structural Representation

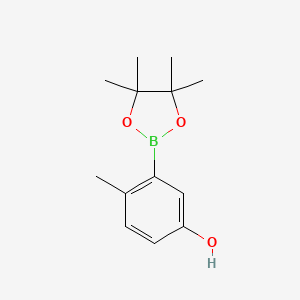

The compound 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of a phenol ring substituted with a methyl group at position 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. The dioxaborolane group is a five-membered cyclic boronic ester derived from pinacol (2,3-dimethyl-2,3-butanediol).

Structural Representation

- Skeletal formula : A benzene ring with:

- A hydroxyl (-OH) group at position 1 (phenol).

- A methyl (-CH₃) group at position 4.

- A 1,3,2-dioxaborolane ring (B–O–C–C–O) attached at position 3, with four methyl groups at the 4,4,5,5 positions of the dioxaborolane.

- SMILES Notation :

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C.

Systematic vs. Common Names

| Systematic Name | Common Synonyms |

|---|---|

| This compound | 3-Hydroxy-4-methylphenylboronic acid pinacol ester; 5-Hydroxy-2-methylphenylboronic acid pinacol ester . |

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number , a global standard for chemical substances.

Key Identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 1196985-65-5 |

| InChIKey | VYEXCFTWIDNOKN-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C |

| European Community (EC) Number | Not assigned |

Alternative Registry Numbers

Molecular Formula and Weight Analysis

The molecular formula and weight provide critical insights into the compound’s stoichiometry and mass properties.

Molecular Formula

- Empirical Formula : C₁₃H₁₉BO₃ .

- Composition :

- Carbon (C): 13 atoms (66.7% by mass).

- Hydrogen (H): 19 atoms (8.2%).

- Boron (B): 1 atom (4.6%).

- Oxygen (O): 3 atoms (20.5%).

Molecular Weight

| Parameter | Value |

|---|---|

| Calculated Molecular Weight | 234.10 g/mol |

| Exact Mass | 234.1427 Da |

Mass Spectrometry Data

- Fragmentation Pattern : Dominant peaks correspond to the loss of the dioxaborolane group (C₆H₁₁BO₂, ~142 Da) and the methylphenol fragment (C₇H₈O, ~108 Da).

Isotopic Distribution

- ¹¹B (80.1%) and ¹⁰B (19.9%) contribute to minor mass variations.

- ¹²C (98.9%) and ¹³C (1.1%) define the carbon backbone.

属性

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEXCFTWIDNOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196985-65-5 | |

| Record name | 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Route and Reaction Conditions

- The most common method for preparing 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the palladium-catalyzed borylation of 4-methylphenol derivatives using bis(pinacolato)diboron as the boron source.

- This reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.

- Reaction temperatures are maintained between 80°C and 100°C for several hours (commonly 12-60 hours), ensuring complete conversion.

- Solvents such as ethanol, water, and N,N-dimethylformamide (DMF) are used either individually or as mixtures to optimize solubility and reaction kinetics.

- Potassium carbonate often serves as a base to facilitate the reaction.

- The palladium catalyst commonly employed is tetrakis(triphenylphosphine)palladium(0).

Representative Experimental Procedure

| Parameter | Details |

|---|---|

| Starting Material | 4-Methylphenol or 4-methylphenyl bromide |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium carbonate |

| Solvent | Ethanol, water, DMF mixture |

| Temperature | 80°C - 100°C |

| Reaction Time | 12 - 60 hours |

| Atmosphere | Nitrogen or Argon (inert) |

- For example, one study reported heating a mixture of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with a bromoindole derivative in ethanol/DMF/water at 100°C for 60 hours, yielding the boronate ester intermediate in 63% isolated yield after purification by flash chromatography.

Direct Esterification of (4-Hydroxy-2-methyl)phenylboronic Acid with Pinacol

Synthetic Route and Reaction Conditions

- An alternative method involves the direct formation of the boronate ester by reacting (4-hydroxy-2-methyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

- This esterification is typically carried out in diethyl ether at ambient temperature (~20°C) for approximately 18 hours.

- Molecular sieves are used to remove water formed during the reaction, driving the equilibrium toward ester formation.

- The reaction is performed under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Reaction Parameters and Yield

| Parameter | Details |

|---|---|

| Starting Material | (4-Hydroxy-2-methyl)phenylboronic acid |

| Reagent | Pinacol |

| Solvent | Diethyl ether |

| Temperature | 20°C |

| Reaction Time | 18 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Additives | Molecular sieves (to remove water) |

| Yield | Up to 98% reported |

- This method provides a high yield (up to 98%) and is advantageous for its mild conditions and simplicity.

Industrial Scale Production Considerations

- Industrial synthesis of this boronate ester generally follows the palladium-catalyzed borylation route but employs continuous flow reactors and automated systems for better control of reaction parameters.

- This approach enhances reproducibility, scalability, and product purity.

- Post-reaction purification typically involves crystallization or chromatographic techniques to remove residual palladium and other impurities.

Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed borylation | 4-Methylphenol or aryl bromide + bis(pinacolato)diboron | Pd(PPh3)4, K2CO3 | Ethanol, water, DMF | 80-100°C | 12-60 hours | 63-75 | Requires inert atmosphere; common synthetic route |

| Direct esterification with pinacol | (4-Hydroxy-2-methyl)phenylboronic acid + pinacol | None | Diethyl ether | 20°C | 18 hours | Up to 98 | Mild conditions; high yield; water removal essential |

| Industrial continuous flow process | Similar to palladium-catalyzed borylation | Pd catalyst, K2CO3 | Optimized solvent mixtures | Controlled | Continuous | High | Enhanced control and purity; scalable |

Research Findings and Notes

- The palladium-catalyzed borylation method is well-documented and versatile, allowing for the functionalization of various substituted phenols to yield the desired boronate ester.

- The direct esterification route is a straightforward alternative when the corresponding boronic acid is available, offering higher yields and simpler reaction conditions.

- The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring confers enhanced stability to the boronate ester, reducing side reactions and improving handling and storage.

- Reaction optimization studies indicate that solvent choice and base concentration significantly impact yield and purity.

- Industrial applications benefit from continuous flow techniques that improve reaction efficiency and safety.

化学反应分析

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic ester can be reduced to form the corresponding borane.

Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones

Reduction: Boranes

Substitution: Halogenated or nitrated derivatives

科学研究应用

Organic Synthesis

One of the primary applications of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is in organic synthesis as a versatile building block. Its boron-containing structure allows it to participate in various reactions:

- Suzuki Coupling Reactions : This compound can act as a boronic acid pinacol ester in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds and pharmaceuticals .

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety enables selective functionalization of aromatic systems. This characteristic is valuable in the synthesis of complex organic molecules with specific functional groups .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential for developing new therapeutic agents:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The boron atom can enhance the interaction with biological targets, potentially leading to improved efficacy in cancer treatment .

- Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its incorporation into polymeric systems could enhance the solubility and bioavailability of poorly soluble drugs .

Materials Science

The applications extend into materials science where this compound is utilized in the development of advanced materials:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis. Its unique structure contributes to the thermal stability and mechanical properties of polymers .

- Sensors and Electronics : Research has explored its use in creating sensors due to its electronic properties. The incorporation of boron compounds in sensor technology can enhance sensitivity and selectivity towards specific analytes .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of using this compound in Suzuki coupling reactions to synthesize various biaryl compounds. The results indicated high yields and selectivity under mild reaction conditions.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of derivatives synthesized from this compound. In vitro studies showed significant cytotoxic effects against several cancer cell lines compared to standard treatments.

作用机制

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic ester group interacts with the metal catalyst, enabling the transfer of the phenyl group to the target molecule. This process is crucial in the formation of carbon-carbon bonds, which are fundamental in organic synthesis.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substituted Phenols

(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure: Boronate at the 4-position of phenol.

- Physical Properties : Melting point (112–117°C), molecular weight 220.07 g/mol .

- Synthesis : Achieved via pinacol esterification with yields exceeding 90% under optimized conditions .

- Applications : Primarily used as a cross-coupling reagent in biaryl synthesis .

(b) 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Methoxy group at 3-position, boronate at 4-position.

- Physical Properties: Limited melting point data; molecular weight 250.10 g/mol .

- Biological Activity : Derivatives with boronate groups in similar positions exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

(c) 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Fluoro substituent at 4-position, boronate at 2-position.

- Reactivity : Electron-withdrawing fluorine may enhance boronate electrophilicity, improving cross-coupling efficiency.

Methyl-Substituted Analogs

(a) 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Methyl at 3-position, boronate at 4-position.

- Synthesis: Not explicitly detailed, but analogous methods (e.g., NaBH₄ reduction of formyl precursors) yield similar compounds in ~85% yields .

- Stability : Pinacol boronate esters are generally stable under ambient conditions but hydrolyze under acidic or oxidative conditions .

(b) Methyl Benzoate Derivatives

Functionalized Derivatives

(a) Aminophenyl Boronates

- Example : 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

- Synthesis : Reductive amination or direct borylation of aniline precursors .

- Applications : Versatile building blocks for antitubercular agents .

(b) Ketone Derivatives

- Example: 1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone.

- Properties: Lower polarity compared to phenolic analogs; used in ketone-mediated coupling reactions .

Key Comparative Data Table

Discussion of Structural Effects on Properties

- Position of Boronate: Para-substituted boronates (e.g., 4-position in phenol) generally exhibit higher thermal stability and coupling efficiency compared to meta-substituted analogs .

- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance boronate stability but may reduce electrophilicity. Conversely, electron-withdrawing groups (e.g., fluorine) increase reactivity in cross-couplings .

- Biological Activity : Substitution patterns significantly influence bioactivity. For example, boronate placement ortho to a methoxy group enhances antimycobacterial effects .

生物活性

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol (CAS Number: 1196985-65-5) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- IUPAC Name : this compound

- Canonical SMILES : B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Notably, boronic acids are known to form reversible covalent bonds with nucleophilic residues in enzymes. This characteristic is crucial for their role as enzyme inhibitors.

Enzyme Inhibition

Recent studies indicate that derivatives of boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2. For instance, compounds structurally related to this compound have shown promising results in reducing the enzymatic activity of Mpro in vitro by approximately 23% at a concentration of 20 μM . This suggests potential applications in antiviral drug development.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

In a study focusing on the inhibition of SARS-CoV-2 Mpro, compounds similar to this compound were tested for their binding affinity and inhibition rates. The results demonstrated that these compounds could effectively bind to the active site of the protease and inhibit its function. The study highlighted the importance of specific structural features in enhancing inhibitory potency .

Case Study: Antiparasitic Potential

Another investigation into the antiparasitic activity of boronic acid derivatives revealed that certain compounds exhibited moderate activity against Trypanosoma brucei. The mechanism was attributed to the inhibition of N-myristoyltransferase (NMT), an essential enzyme for the survival of the parasite . This finding opens avenues for developing new treatments for diseases caused by parasitic infections.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic esters. Optimization involves:

- Catalyst Selection : Use of Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres to stabilize intermediates .

- Temperature Control : Reactions often proceed at 80–100°C, monitored by TLC or HPLC for completion .

- Data Table :

| Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 65–75 | 12–18 | |

| PdCl₂(dppf) | 70–80 | 8–12 |

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and boron-ester peaks (δ 1.0–1.5 ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.13) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and OLEX2 for structure visualization .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the phenolic hydroxyl group?

- Methodological Answer : Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) are employed to block the hydroxyl group prior to cross-coupling. Post-functionalization deprotection is achieved via:

- Acid-Catalyzed Hydrolysis : HCl/THF (1:4 v/v) at 50°C .

- Enzymatic Cleavage : Lipases in buffered solutions for biocompatible applications .

Q. How does steric hindrance from the methyl and dioxaborolane groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict electron density distribution, identifying reactive sites .

- Experimental Validation : Competitive coupling studies with substituted aryl halides show preferential coupling at the less hindered para position .

- Data Table :

| Substrate | Coupling Position | Yield (%) |

|---|---|---|

| 4-Bromo-2-methyl | Para | 82 |

| 3-Bromo-2-methyl | Ortho | 45 |

Q. What strategies are effective in analyzing and resolving contradictions in crystallographic data for boron-containing compounds?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disorder Modeling : OLEX2’s graphical tools resolve boron-ester rotational disorder by partitioning occupancy .

Q. How does the boron atom in the dioxaborolane moiety influence the compound’s interaction with biological targets?

- Methodological Answer :

- Structural Mimicry : The boron atom mimics carbonyl groups, enabling competitive inhibition of serine proteases (e.g., thrombin) .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD ≈ 10–100 nM) .

- Computational Docking : AutoDock Vina predicts binding poses in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。